molecular formula C7H15Br2N B1342163 1-(3-Bromopropyl)pyrrolidine hydrobromide CAS No. 88806-08-0

1-(3-Bromopropyl)pyrrolidine hydrobromide

Cat. No. B1342163
CAS RN: 88806-08-0
M. Wt: 273.01 g/mol
InChI Key: ZJKZPSKBJRBROE-UHFFFAOYSA-N
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Patent
US08338460B2

Procedure details

1.833 g of 3-pyrrolidin-1-ylpropan-1-ol was dissolved in 8.4 ml of 5.1 M hydrogen bromide/acetic acid solution, and stirred overnight at 100° C. The solvent was evaporated away, the resulting residue was suspended in ethyl acetate, and the formed solid was taken out through filtration, washed with ethyl acetate and dried under reduced pressure. The above process was repeated three times to obtain 2.92 g of the entitled compound as a white solid.
Quantity
1.833 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][CH2:8]O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[BrH:10].C(O)(=O)C>>[BrH:10].[Br:10][CH2:8][CH2:7][CH2:6][N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.833 g
Type
reactant
Smiles
N1(CCCC1)CCCO
Name
Quantity
8.4 mL
Type
reactant
Smiles
Br.C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred overnight at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated away
FILTRATION
Type
FILTRATION
Details
the formed solid was taken out through filtration
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Br.BrCCCN1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.92 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.